
tert-Butyl ((1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a Boc-protected amino group and a hydroxyl group on a tetrahydronaphthalene scaffold, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydro-1-naphthol.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.
Introduction of the Boc-Protected Amino Group: The protected hydroxyl compound is then subjected to a reaction with di-tert-butyl dicarbonate (Boc2O) and a suitable amine to introduce the Boc-protected amino group.
Deprotection: The final step involves the removal of the hydroxyl protecting group to yield (1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Amino-1-(Boc-amino)indane: This compound has a similar Boc-protected amino group but differs in its core structure, featuring an indane scaffold instead of a tetrahydronaphthalene scaffold.
trans-2-(Boc-amino)cyclohexanecarboxylic acid: This compound also has a Boc-protected amino group but features a cyclohexane ring instead of a tetrahydronaphthalene ring.
trans-4-(Boc-amino)cyclohexaneethanol: This compound has a similar Boc-protected amino group and a hydroxyl group but differs in its ring structure and the position of the hydroxyl group.
Uniqueness
(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol is unique due to its chiral tetrahydronaphthalene scaffold, which provides distinct stereochemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of chiral molecules and pharmaceuticals.
Properties
CAS No. |
904316-33-2 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-9-8-10-6-4-5-7-11(10)13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18)/t12-,13-/m1/s1 |
InChI Key |
RLWZMXCQUSZXSY-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=CC=CC=C2[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




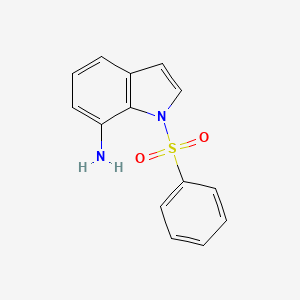

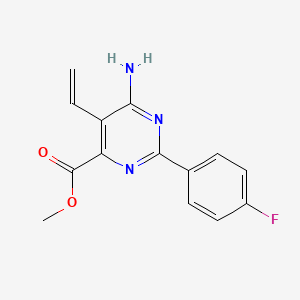
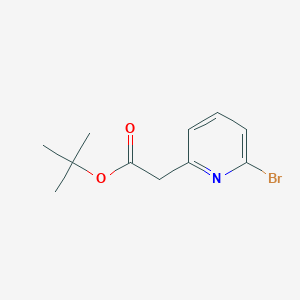


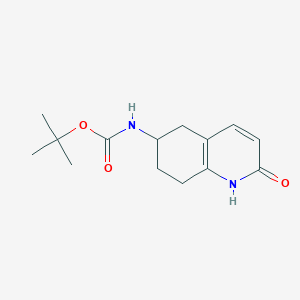
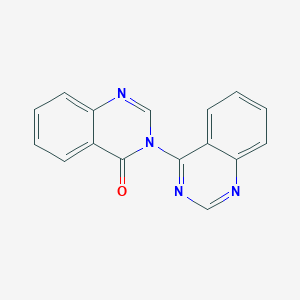
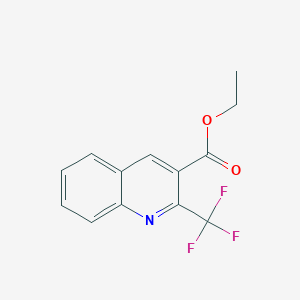

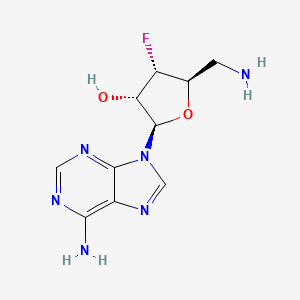
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)
